molecular formula C9H12FNO B3417165 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine CAS No. 1019602-82-4

1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine

Cat. No. B3417165
M. Wt: 169.20 g/mol
InChI Key: QGRDJSQLAIQQNL-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine is a chemical compound with diverse applications in scientific research. Its unique properties make it valuable in drug development, organic synthesis, and medicinal chemistry. It has a molecular weight of 169.2 .


Molecular Structure Analysis

The molecular formula of 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine is C9H12FNO . The InChI code is 1S/C9H12FNO/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3 .


Physical And Chemical Properties Analysis

1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Efficient PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents, including those potentially derived from or related to 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine, show promise for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology, pointing towards their potential in municipal water and wastewater treatment at low PFAS concentrations (Ateia et al., 2019).

Synthesis of Fluorinated Biphenyls

Though not directly about 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine, research on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for flurbiprofen, highlights the significance of fluorinated compounds in pharmaceutical manufacturing. The study outlines a more accessible synthesis approach that could potentially be adapted for related fluorinated aromatic compounds (Qiu et al., 2009).

Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution reactions involving fluorinated compounds, such as those structurally related to 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine, are fundamental in organic synthesis. These reactions enable the introduction of various functional groups, expanding the utility of fluorinated aromatics in chemical synthesis (Pietra & Vitali, 1972).

Fluorescence Emission from Nitrogen-containing Compounds

Research on the fluorescence emission of nitrogen-containing organic compounds, such as poly(amido amine) dendrimers, suggests potential applications for similar compounds in biomedical fields. This includes imaging and sensor technologies, where the unique fluorescence properties of nitrogen-fluorine compounds could be particularly valuable (Wang Shao-fei, 2011).

Novel Brominated Flame Retardants

The study of novel brominated flame retardants, including those that might involve fluorine substitution, shows the importance of such compounds in improving fire safety standards in consumer goods and building materials. The research into their environmental occurrence, risks, and removal from indoor environments emphasizes the need for understanding the impact of these chemicals on human health and the environment (Zuiderveen et al., 2020).

Safety And Hazards

This compound is classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

1-(2-fluoro-6-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRDJSQLAIQQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655703
Record name 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine

CAS RN

870849-68-6, 1019602-82-4
Record name 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluoro-6-methoxyphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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